N'-[(E)-(3-methyl-2-thienyl)methylidene]nicotinohydrazide
Description
Properties
IUPAC Name |
N-[(E)-(3-methylthiophen-2-yl)methylideneamino]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-9-4-6-17-11(9)8-14-15-12(16)10-3-2-5-13-7-10/h2-8H,1H3,(H,15,16)/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCAAOSEXRZFNR-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801322851 | |
| Record name | N-[(E)-(3-methylthiophen-2-yl)methylideneamino]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661948 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
113874-78-5 | |
| Record name | N-[(E)-(3-methylthiophen-2-yl)methylideneamino]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-methyl-2-thienyl)methylidene]nicotinohydrazide typically involves the condensation reaction between 3-methyl-2-thiophenecarboxaldehyde and nicotinohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(3-methyl-2-thienyl)methylidene]nicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-methyl-2-thienyl)methylidene]nicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The thienyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the thienyl group.
Reduction: Hydrazine derivatives.
Substitution: Substituted thienyl derivatives.
Scientific Research Applications
N’-[(E)-(3-methyl-2-thienyl)methylidene]nicotinohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug design and development, particularly for its ability to interact with biological targets.
Industry: Utilized in the synthesis of other organic compounds and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-methyl-2-thienyl)methylidene]nicotinohydrazide involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which may enhance its biological activity. It can also interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Thiophene vs.
- Electron-Withdrawing Groups : Derivatives with nitro () or chloro () substituents exhibit enhanced electrophilicity, favoring interactions with biological targets like enzymes or DNA.
- Hydroxy Groups : Compounds with dihydroxybenzylidene () or 5-fluoro-2-hydroxyphenyl () groups show metal-chelating capabilities, enabling applications in catalysis or antimicrobial agents.
Key Insights :
- Antimicrobial Potential: The thiophene moiety in the target compound may synergize with the hydrazone group to disrupt microbial membranes, similar to fluoro- and nitro-substituted analogs .
- Metal Coordination : Unlike dihydroxybenzylidene derivatives (), the 3-methylthiophene group’s sulfur atom could coordinate soft metals (e.g., Hg(II), Pt(II)), though this remains unexplored .
- Anti-Inflammatory Activity: Compounds like N′-(2,3,4-trimethoxyphenyl)methylene]nicotinohydrazide () inhibit cyclooxygenase (COX), suggesting the target compound’s methyl-thienyl group might modulate similar pathways.
Physicochemical and Spectral Comparisons
Spectroscopic data for nicotinohydrazides reveal distinct functional group signatures:
Table 3: Spectral Features of Selected Compounds
Analysis :
- The C=N stretch in the target compound (~1600 cm⁻¹) aligns with hydrazones, while thiophene C–S vibrations (~690 cm⁻¹) distinguish it from phenyl analogs .
- The methyl group at δ 2.4 ppm in ¹H NMR () contrasts with electron-withdrawing substituents (e.g., Cl in ), which deshield aromatic protons (δ >7.5 ppm).
Biological Activity
N'-[(E)-(3-methyl-2-thienyl)methylidene]nicotinohydrazide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a thienyl group, which contributes to its unique biological properties. The compound's structure can be represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play roles in various metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and bacterial infections.
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various strains of bacteria and fungi, suggesting its potential as an antimicrobial agent.
- Antioxidant Activity : The presence of the thienyl moiety may enhance its ability to scavenge free radicals, contributing to its antioxidant properties.
Biological Assays and Case Studies
Numerous studies have investigated the biological activity of this compound through various bioassays. Below is a summary of key findings:
Case Study 1: Anticancer Activity
In a study published in PubMed, this compound was tested against various human tumor cell lines. The results indicated that the compound significantly inhibited cell proliferation, particularly in leukemia and breast cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of the compound. It was found that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antibiotics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N'-[(E)-(3-methyl-2-thienyl)methylidene]nicotinohydrazide, and how can purity be ensured?
- Methodology : The compound is synthesized via Schiff base condensation between nicotinohydrazide and 3-methyl-2-thiophenecarboxaldehyde. Key steps include:
- Refluxing in ethanol or methanol (60–80°C, 6–8 hours) under acidic catalysis (e.g., glacial acetic acid) to promote imine bond formation.
- Purification via recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent).
- Purity validation using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (DMSO-d₆ solvent) to confirm absence of unreacted starting materials .
Q. How can the structural integrity of this compound be confirmed experimentally?
- Methodology :
- FT-IR spectroscopy to identify characteristic bands: N–H stretch (~3200 cm⁻¹), C=O (amide I, ~1650 cm⁻¹), and C=N (imine, ~1590 cm⁻¹) .
- 1H/13C NMR to verify proton environments (e.g., thienyl protons at δ 6.8–7.2 ppm, imine proton at δ 8.3–8.5 ppm) and carbon assignments.
- Single-crystal X-ray diffraction (if crystallized) to resolve bond lengths and angles, with SHELXL refinement for accuracy .
Q. What basic biological screening assays are appropriate for initial activity assessment?
- Methodology :
- Antimicrobial activity : Broth microdilution assay (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) to evaluate selectivity .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in molecular conformation predictions?
- Methodology :
- X-ray crystallography (e.g., MoKα radiation, 296 K) to determine unit cell parameters (e.g., orthorhombic Pbca space group) and intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking). Compare with DFT-optimized geometries to validate computational models .
- SHELX suite for structure solution (SHELXD) and refinement (SHELXL), leveraging high-resolution data to resolve disorder or twinning .
Q. What strategies optimize reaction yields and regioselectivity in derivatization?
- Methodology :
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates; ethanol/water mixtures improve Schiff base condensation efficiency .
- Catalyst selection : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to accelerate reaction kinetics and reduce side products.
- Reaction monitoring : TLC or in situ FT-IR to track intermediate formation and adjust conditions dynamically .
Q. How do electronic properties (e.g., hyperpolarizability) influence bioactivity?
- Methodology :
- DFT calculations (B3LYP/6-311++G(d,p)) to compute first-order hyperpolarizability (β), dipole moment, and frontier molecular orbitals (HOMO-LUMO gap). Correlate with experimental UV-Vis spectra (λ_max ~350 nm for π→π* transitions) .
- Structure-activity relationship (SAR) : Modify substituents (e.g., electron-withdrawing groups on the thienyl ring) and compare β values with antimicrobial/anticancer potencies .
Q. What advanced techniques elucidate the mechanism of enzyme inhibition?
- Methodology :
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to target enzymes (e.g., dihydrofolate reductase) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Molecular docking (AutoDock Vina) to predict binding poses, validated by mutagenesis studies on catalytic residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
